![molecular formula C18H25N3O5S B15124948 [3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saxagliptin O-Sulfate is a derivative of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Saxagliptin is known for its ability to improve glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves several key steps, including the preparation of chiral intermediates. One common method involves the use of enzyme-catalyzed reactions to produce these intermediates. For example, the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine is catalyzed by phenylalanine dehydrogenase and formate dehydrogenase . The final step involves the sulfation of saxagliptin to produce saxagliptin O-sulfate.
Industrial Production Methods
Industrial production of saxagliptin O-sulfate typically involves large-scale enzyme-catalyzed reactions, followed by purification processes such as ultrafiltration and chromatography. The use of recombinant Escherichia coli for enzyme production has been optimized to achieve high yields and efficient conversion rates .
化学反应分析
Types of Reactions
Saxagliptin O-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of saxagliptin O-sulfate, which can have varying degrees of biological activity .
科学研究应用
Saxagliptin O-sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme-catalyzed reactions and the development of new synthetic methodologies.
Biology: Researchers use it to investigate the metabolic pathways and enzyme interactions involved in drug metabolism.
Medicine: Saxagliptin O-sulfate is studied for its potential therapeutic effects and its role in managing type 2 diabetes mellitus.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Saxagliptin O-sulfate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, thereby improving glycemic control .
相似化合物的比较
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with similar glycemic control effects.
Vildagliptin: Known for its rapid reaction with L-cysteine to form thiazolinic acid metabolites.
Linagliptin: A DPP-4 inhibitor with a longer half-life and different metabolic pathways.
Uniqueness
Saxagliptin O-sulfate is unique due to its specific sulfation, which may influence its pharmacokinetic properties and metabolic stability. Compared to other DPP-4 inhibitors, saxagliptin has shown a distinct profile in terms of enzyme interactions and metabolic pathways .
属性
分子式 |
C18H25N3O5S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
[3-[1-amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate |
InChI |
InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25) |
InChI 键 |
BNWBSJYZDBLPKL-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
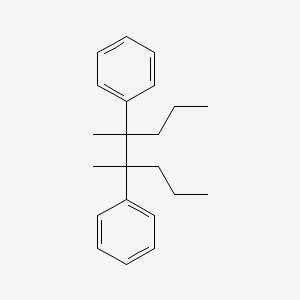
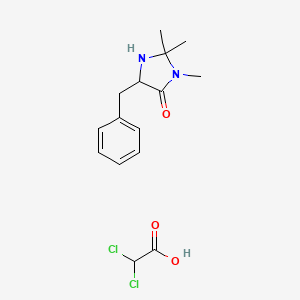
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
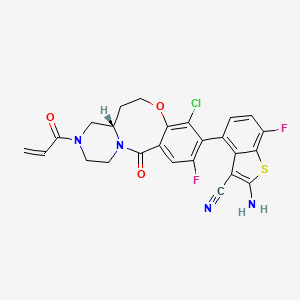
![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)
![1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B15124932.png)
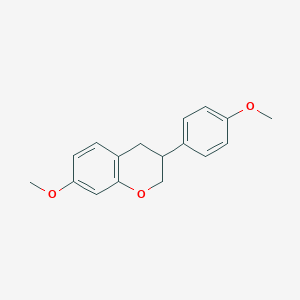
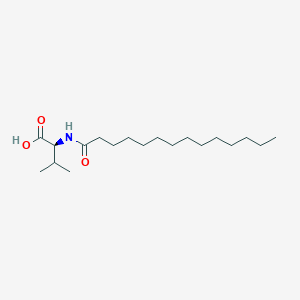
![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
